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Compound of Interest

Compound Name: Methyl Octanoate-d15

Cat. No.: B567904

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl
Octanoate-d15 as an internal standard in the quantitative analysis of volatile and semi-volatile
compounds in food and beverage matrices. The primary analytical technique discussed is
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass
Spectrometry (GC-MS), utilizing the principle of Stable Isotope Dilution Assay (SIDA).

Introduction

Methyl octanoate is a fatty acid methyl ester that contributes to the characteristic fruity and
wine-like aroma of various foods and beverages, including beer, wine, and fruit juices.[1][2]
Accurate quantification of such flavor compounds is crucial for quality control, product
development, and authenticity assessment. Stable Isotope Dilution Assay (SIDA) is a highly
accurate and precise method for quantifying analytes in complex matrices.[3][4] This technique
involves the addition of a known amount of an isotopically labeled version of the analyte, in this
case, Methyl Octanoate-d15, to the sample as an internal standard. Because the labeled
standard is chemically identical to the native analyte, it behaves similarly during sample
preparation and analysis, effectively compensating for matrix effects and variations in
extraction efficiency and instrument response.[5]

Methyl Octanoate-d15 is an ideal internal standard for the quantification of methyl octanoate
and other similar medium-chain fatty acid esters in food and beverage products. Its use in
conjunction with GC-MS allows for selective and sensitive detection.
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Analytical Principle: Stable Isotope Dilution Assay
(SIDA) Workflow

The core of this analytical approach is the addition of a known quantity of Methyl Octanoate-
d15 to the sample at the beginning of the workflow. The ratio of the unlabeled analyte to the
labeled internal standard is then measured by GC-MS. This ratio is used to calculate the
concentration of the native analyte in the original sample.

Sample Preparation Extraction Analysis Data Processing

Click to download full resolution via product page
Caption: General workflow for Stable Isotope Dilution Assay (SIDA).

Experimental Protocols

Protocol 1: Quantification of Methyl Octanoate in Beer
using HS-SPME-GC-MS

This protocol is designed for the quantitative analysis of methyl octanoate and other volatile
esters in beer.

1. Materials and Reagents

o Methyl Octanoate (analytical standard)

e Methyl Octanoate-d15 (internal standard)
¢ Methanol (HPLC grade)

e Sodium Chloride (analytical grade)

e Deionized water
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20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly: 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane
(DVB/CAR/PDMS) is recommended for broad-range volatility analytes.

. Preparation of Standards

Stock Solutions: Prepare individual stock solutions of Methyl Octanoate and Methyl
Octanoate-d15 in methanol at a concentration of 1000 pg/mL.

Calibration Standards: Prepare a series of calibration standards in a model beer solution
(e.g., 5% ethanol in deionized water) by spiking with the Methyl Octanoate stock solution to
achieve concentrations ranging from 1 to 200 pg/L. A fixed amount of Methyl Octanoate-
d15 stock solution is added to each calibration standard to a final concentration of 50 pg/L.

. Sample Preparation
Degas the beer sample by sonication for 10 minutes.
Place 5 mL of the degassed beer into a 20 mL headspace vial.

Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the
release of volatile compounds into the headspace.

Spike the sample with the Methyl Octanoate-d15 internal standard solution to a final
concentration of 50 pg/L.

Immediately seal the vial with a magnetic screw cap.
. HS-SPME Parameters

Incubation Temperature: 40°C

Incubation Time: 15 minutes

Extraction Time: 30 minutes

Agitation: 250 rpm
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. GC-MS Parameters
Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent

Column: DB-WAX (30 m x 0.25 mm, 0.25 um film thickness) or equivalent polar column.

Injector Temperature: 250°C

Injection Mode: Splitless

Oven Temperature Program:

o Initial temperature: 40°C, hold for 2 minutes

o Ramp 1: 5°C/min to 150°C

o Ramp 2: 10°C/min to 240°C, hold for 5 minutes
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Source Temperature: 230°C

MS Quadrupole Temperature: 150°C

lonization Mode: Electron lonization (El) at 70 eV
Acquisition Mode: Selected lon Monitoring (SIM)

o Methyl Octanoate (Analyte): m/z 74, 87, 158

o Methyl Octanoate-d15 (Internal Standard): m/z 77, 90, 173

. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the concentration of the analyte for the calibration standards.
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o Determine the peak area ratio of the analyte to the internal standard in the beer samples.

o Calculate the concentration of methyl octanoate in the beer samples using the calibration
curve.

Protocol 2: Analysis of Volatile Esters in Fruit Juice
using Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is suitable for the analysis of a broader range of esters, including methyl
octanoate, in fruit juice.

1. Materials and Reagents

o Methyl Octanoate (analytical standard)

e Methyl Octanoate-d15 (internal standard)
¢ Dichloromethane (DCM), HPLC grade

e Sodium Sulfate (anhydrous)

o Centrifuge tubes (50 mL)

2. Preparation of Standards

» Prepare stock and calibration standards as described in Protocol 1, using a model juice
matrix (e.g., 10% sucrose solution in deionized water).

3. Sample Preparation
o Centrifuge the fruit juice sample at 5000 rpm for 10 minutes to remove pulp.
o Transfer 10 mL of the supernatant to a 50 mL centrifuge tube.

o Spike the sample with the Methyl Octanoate-d15 internal standard solution to a final
concentration of 50 pg/L.

e Add 5 mL of dichloromethane to the tube.
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» Vortex vigorously for 2 minutes.
e Centrifuge at 3000 rpm for 5 minutes to separate the layers.

o Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of
anhydrous sodium sulfate to remove any residual water.

o Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
o Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Parameters

e Use the same GC-MS parameters as described in Protocol 1.

5. Data Analysis

o Follow the data analysis procedure outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of volatile
esters in food and beverage matrices using SIDA with GC-MS. While specific data for Methyl
Octanoate-d15 is limited, the presented values are representative of the expected
performance for this type of analysis.

Table 1: Method Validation Parameters for Ester Analysis in Beer and Wine
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Parameter Typical Value Reference
Linearity (R?) 0.995 - 1.000

Limit of Detection (LOD) 0.1-1.0ug/L

Limit of Quantification (LOQ) 0.5-5.0 ug/L

Intra-day Precision (RSD%) <5%

Inter-day Precision (RSD%) <10%

Recovery 90 - 110%

Table 2: Typical Concentration Ranges of Methyl and Ethyl Octanoate in Beverages

Concentration

Beverage Analyte Reference
Range

Beer Ethyl Octanoate 100 - 1,000 ppm

Wine Ethyl Octanoate ~200 ppm

o Identified, not

Fruit Juice (Grape) Methyl Octanoate -
quantified

Brandy/Cognac Ethyl Octanoate up to 3,000 ppm

Logical Relationships and Workflows
Diagram 1: HS-SPME-GC-MS Analytical Workflow

This diagram illustrates the sequential steps involved in the analysis of volatile compounds

using HS-SPME-GC-MS.
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Sample Preparation

1. Degas Beer Sample

2. Aliquot to Vial

3. Add NaCl

4. Spike with Methyl Octanoate-d15

5. Seal Vial

G. Incubate and Equilibratej
(7. Expose SPME Fiber]

GC-MS Analysis

8. Desorb in GC Inlet

9. Chromatographic Separation

10. Mass Spectrometric Detection (SIM)

Click to download full resolution via product page

Caption: HS-SPME-GC-MS workflow for beer volatile analysis.
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Diagram 2: Calibration and Quantification Logic

This diagram outlines the logical flow for calibrating the instrument and quantifying the analyte
in an unknown sample.

Calibration Standards

Known Analyte Concentrations
1S Con

Click to download full resolution via product page

Caption: Logic for quantification using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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